molecular formula C9H24N4 B8030509 N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine)

N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine)

Cat. No.: B8030509
M. Wt: 188.31 g/mol
InChI Key: VUSOLWZRHDFWBV-UHFFFAOYSA-N
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Description

N1,N1’-(Pentane-1,5-diyl)bis(ethane-1,2-diamine): is an organic compound with the molecular formula C10H24N4. It is a diamine, meaning it contains two amine groups, and is characterized by a pentane backbone with ethane-1,2-diamine groups attached at both ends. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    One common method to synthesize N1,N1’-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) involves the reaction of 1,5-dibromopentane with ethane-1,2-diamine. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as:

    Direct Synthesis: Br-(CH2\text{Br-(CH}_2Br-(CH2​

Properties

IUPAC Name

N,N'-bis(2-aminoethyl)pentane-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c10-4-8-12-6-2-1-3-7-13-9-5-11/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOLWZRHDFWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCN)CCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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